molecular formula C26H26N2O4 B11385982 N-[4-(dimethylamino)benzyl]-6-ethyl-N-(furan-2-ylmethyl)-4-oxo-4H-chromene-2-carboxamide

N-[4-(dimethylamino)benzyl]-6-ethyl-N-(furan-2-ylmethyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11385982
M. Wt: 430.5 g/mol
InChI Key: FBQGSKSNOWNOOF-UHFFFAOYSA-N
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Description

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-6-ETHYL-N-[(FURAN-2-YL)METHYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that features a combination of chromene, furan, and dimethylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-6-ETHYL-N-[(FURAN-2-YL)METHYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and dimethylamino groups.

    Reduction: Reduction reactions can target the carbonyl group in the chromene moiety.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group and the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the chromene carbonyl group can yield chroman derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its chromene core can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound can be used as a probe in biological studies to investigate the function of various biomolecules.

Mechanism of Action

The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-6-ETHYL-N-[(FURAN-2-YL)METHYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the chromene and furan rings can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-6-ETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE: Lacks the furan moiety, which may affect its binding affinity and specificity.

    N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-6-ETHYL-N-[(THIOPHEN-2-YL)METHYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE: Contains a thiophene ring instead of a furan ring, which can alter its electronic properties and reactivity.

Uniqueness

The presence of both furan and chromene moieties in N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-6-ETHYL-N-[(FURAN-2-YL)METHYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE provides a unique combination of electronic and steric properties, making it distinct from other similar compounds. This uniqueness can be leveraged in designing molecules with specific biological or material properties.

Properties

Molecular Formula

C26H26N2O4

Molecular Weight

430.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-6-ethyl-N-(furan-2-ylmethyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C26H26N2O4/c1-4-18-9-12-24-22(14-18)23(29)15-25(32-24)26(30)28(17-21-6-5-13-31-21)16-19-7-10-20(11-8-19)27(2)3/h5-15H,4,16-17H2,1-3H3

InChI Key

FBQGSKSNOWNOOF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N(CC3=CC=C(C=C3)N(C)C)CC4=CC=CO4

Origin of Product

United States

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